molecular formula C16H17N3OS B3912076 (E)-N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide

(E)-N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide

Cat. No.: B3912076
M. Wt: 299.4 g/mol
InChI Key: ZMCDDUWWYDKLFI-ZHACJKMWSA-N
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Description

(E)-N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a cyclopentyl group, and a phenylprop-2-enamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through alkylation reactions using cyclopentyl halides or cyclopentyl alcohols in the presence of suitable bases or catalysts.

    Formation of the Phenylprop-2-enamide Moiety: The phenylprop-2-enamide moiety can be synthesized by the condensation of cinnamic acid derivatives with amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiadiazole ring or the phenylprop-2-enamide moiety are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or carbonyl groups.

Scientific Research Applications

(E)-N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: The compound may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades that result in biological effects.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

(E)-N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide can be compared with other thiadiazole derivatives, such as:

    (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide: Similar structure but with a methyl group instead of a cyclopentyl group.

    (E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide: Similar structure but with an ethyl group instead of a cyclopentyl group.

    (E)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide: Similar structure but with a phenyl group instead of a cyclopentyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

(E)-N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-14(11-10-12-6-2-1-3-7-12)17-16-19-18-15(21-16)13-8-4-5-9-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,17,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCDDUWWYDKLFI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide
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(E)-N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide
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(E)-N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide

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